molecular formula C15H16ClN7O B2709290 (2-Chloro-7H-purin-6-yl)-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone CAS No. 2411242-16-3

(2-Chloro-7H-purin-6-yl)-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone

Cat. No.: B2709290
CAS No.: 2411242-16-3
M. Wt: 345.79
InChI Key: XNIMVXVPTKTGDD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a purine ring, which is a heterocyclic aromatic organic compound. It also contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine ring system is planar, while the piperidine ring is not. The presence of the chloro group on the purine ring and the methylpyrazol group on the piperidine ring would further add to the complexity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The purine ring, being aromatic, would be expected to undergo electrophilic aromatic substitution reactions. The piperidine ring could potentially undergo reactions at the nitrogen .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar purine and piperidine rings would likely make it more soluble in polar solvents .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Further studies could be carried out to determine the biological activity of this compound. This could involve in vitro testing against various biological targets, followed by in vivo studies if the in vitro results are promising .

Properties

IUPAC Name

(2-chloro-7H-purin-6-yl)-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN7O/c1-22-7-9(6-19-22)10-4-2-3-5-23(10)14(24)12-11-13(18-8-17-11)21-15(16)20-12/h6-8,10H,2-5H2,1H3,(H,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIMVXVPTKTGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCCN2C(=O)C3=C4C(=NC(=N3)Cl)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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